Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester
Description
Properties
CAS No. |
54473-70-0 |
|---|---|
Molecular Formula |
C16H24Br6O4 |
Molecular Weight |
759.8 g/mol |
IUPAC Name |
bis[3-bromo-2,2-bis(bromomethyl)propyl] hexanedioate |
InChI |
InChI=1S/C16H24Br6O4/c17-5-15(6-18,7-19)11-25-13(23)3-1-2-4-14(24)26-12-16(8-20,9-21)10-22/h1-12H2 |
InChI Key |
OGVCMSQSAJXIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)OCC(CBr)(CBr)CBr)CC(=O)OCC(CBr)(CBr)CBr |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Brominated Alcohol Precursor
The key precursor, 3-bromo-2,2-bis(bromomethyl)propanol, is synthesized by bromination of neopentyl alcohol derivatives or via multistep halogenation reactions starting from neopentyl glycol or related polyols. The process involves:
- Controlled bromination to introduce bromomethyl groups at the 2,2-positions.
- Introduction of a bromine atom at the 3-position.
- Purification to yield a white solid brominated alcohol.
This precursor is critical as it provides the bromine-rich side chains necessary for the final ester compound.
Esterification with Hexanedioic Acid
The preparation of Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester is achieved by esterification of hexanedioic acid (adipic acid) with the brominated alcohol under dehydrating conditions. The typical reaction conditions include:
- Reagents: Hexanedioic acid and 3-bromo-2,2-bis(bromomethyl)propanol
- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid to promote esterification
- Solvents: Anhydrous solvents like toluene or xylene to facilitate azeotropic removal of water
- Conditions: Heating under reflux with continuous removal of water to drive the reaction toward ester formation
The reaction proceeds via nucleophilic attack of the alcohol hydroxyl group on the carboxylic acid carbonyl carbon, forming the ester bond and releasing water.
Alternative Synthetic Routes
Although direct esterification is the most straightforward method, alternative routes may include:
- Activation of hexanedioic acid as acid chloride (hexanedioyl chloride) followed by reaction with the brominated alcohol under base conditions to form the ester.
- Use of coupling agents such as dicyclohexylcarbodiimide (DCC) or other peptide coupling reagents to facilitate ester bond formation under milder conditions.
These methods may offer better yields or purer products but require careful handling of reactive intermediates.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Brominated alcohol synthesis | Bromination of neopentyl alcohol derivatives | Control of bromination to avoid overreaction |
| Esterification (direct) | Hexanedioic acid + brominated alcohol, acid catalyst, reflux in toluene | Azeotropic removal of water improves yield |
| Esterification (acid chloride) | Hexanedioyl chloride + brominated alcohol, base (e.g., pyridine) | Requires preparation of acid chloride precursor |
| Coupling agent method | Hexanedioic acid + brominated alcohol + DCC or similar | Mild conditions, avoids high temperature |
Analytical and Research Results
- Purity and Characterization: The final ester compound is characterized by nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm ester formation and bromine substitution patterns.
- Physical Properties: The compound is typically a viscous liquid or solid depending on purity and degree of bromination.
- Stability: The brominated ester is stable under normal storage conditions but sensitive to strong oxidizing agents and high temperatures due to the presence of multiple bromine atoms.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of new esters or ethers depending on the nucleophile used.
Reduction: Formation of hexanediol derivatives.
Oxidation: Formation of hexanedioic acid derivatives.
Scientific Research Applications
Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The ester groups can undergo hydrolysis to release hexanedioic acid and 3-bromo-2,2-bis(bromomethyl)propanol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Hexanedioic Acid Esters with Non-Brominated Substituents
a) Bis(2-ethylhexyl) Adipate (DEHA)
- CAS No.: 103-23-1
- Formula : C₂₂H₄₂O₄
- Molecular Weight : 370.57 g/mol
- Applications : Common plasticizer in PVC, food packaging, and cosmetics .
- Regulatory Status : Less restricted than phthalates but monitored for environmental persistence .
b) Diisobutyl Adipate
- CAS No.: 141-04-8
- Formula : C₁₄H₂₆O₄
- Molecular Weight : 258.35 g/mol
- Applications : Solvent and plasticizer in coatings and adhesives .
c) Dioctyl Adipate
Key Differences :
- Bromination: The target compound’s brominated structure distinguishes it from non-halogenated esters like DEHA. Bromine enhances flame retardancy but increases molecular weight and environmental persistence.
- Molecular Weight : The brominated ester (estimated >800 g/mol) is significantly heavier than DEHA (370.57 g/mol) or diisobutyl adipate (258.35 g/mol), affecting volatility and solubility.
Brominated Hexanedioic Acid Esters and Related Compounds
a) Hexanedioic Acid bis[3-Bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl] Ester
- CAS No.: 70776-34-0
- Formula : C₁₈H₂₈Br₄O₈ (inferred)
b) 3-Bromo-2,2-bis(bromomethyl)-1-propanol (TBNPA)
Comparison :
- Functionality : The target compound is a fully substituted ester, whereas TBNPA is an alcohol derivative. Both are brominated but differ in reactive groups (ester vs. hydroxyl).
- Applications: TBNPA is used as a flame-retardant intermediate, while the target ester may serve as a polymer additive or reactive monomer.
Complex Esters with Mixed Substituents
a) Hexanedioic Acid, 1,6-bis[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] Ester
- CAS No.: 100208-33-1
- Formula : C₃₀H₅₄O₈
- Features : Branched alkyl and ester groups increase steric hindrance, likely reducing biodegradability .
b) Hexanedioic Acid, bis[2,2-dimethyl-3-[(1-oxo-2-propenyl)oxy]propyl] Ester
Research Findings and Industrial Relevance
- Flame Retardancy : Brominated esters like the target compound are valued in electronics and construction materials but face regulatory scrutiny due to bioaccumulation risks .
- Plasticizer Alternatives: Non-brominated esters (e.g., DEHA) remain prevalent in consumer goods but are being phased out in favor of greener alternatives .
- Synthetic Complexity : Brominated esters require multi-step synthesis, increasing production costs compared to simpler adipates .
Biological Activity
Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester (CAS No. 54473-70-0) is a synthetic compound characterized by its unique structure, which includes multiple bromine substituents. This compound has garnered interest in various fields due to its potential biological activities and applications. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . It has a molecular weight of approximately 759.78 g/mol. The presence of bromine atoms contributes to its reactivity and potential interactions with biological systems.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 759.78 g/mol |
| Density | 2.005 g/cm³ |
| Boiling Point | 637.1 °C |
| Refractive Index | 1.579 |
This compound exhibits biological activity primarily through its interaction with cellular components. The bromine atoms can engage in halogen bonding, influencing the reactivity of the compound with proteins and nucleic acids. Additionally, the ester groups can undergo hydrolysis, releasing hexanedioic acid and 3-bromo-2,2-bis(bromomethyl)propanol, which may participate in various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The antibacterial activity of related brominated compounds has been documented against various Gram-positive and Gram-negative bacteria. For example, studies have shown that derivatives of brominated propanoic acids can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .
Acute Toxicity
Toxicological assessments have been conducted to evaluate the safety profile of hexanedioic acid esters. In animal studies, low acute toxicity was observed with an LD50 greater than 2000 mg/kg in rodents . However, some adverse effects such as liver hypertrophy were noted at higher doses.
Chronic Toxicity and Carcinogenicity
Chronic exposure studies have revealed that while there is evidence of liver tumors in mice at elevated doses (e.g., 12000 ppm), no significant carcinogenic effects were observed in rats . The International Agency for Research on Cancer (IARC) concluded that the increased incidence of liver tumors in mice was likely due to peroxisome proliferation rather than direct carcinogenicity .
Table 2: Summary of Toxicological Findings
| Study Type | Findings |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg; low acute toxicity |
| Chronic Exposure | Liver tumors in mice; no tumors in rats |
| Carcinogenicity | Minimal risk assessed by IARC |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of brominated compounds similar to hexanedioic acid esters, researchers found that these compounds exhibited significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 0.625 to 20 mg/mL . This suggests potential applications in developing antimicrobial agents.
Case Study 2: Hepatotoxicity Assessment
A chronic toxicity study involving mice treated with hexanedioic acid esters revealed a dose-dependent increase in liver neoplasms at high doses (12000 ppm). However, no significant effects were observed at lower doses (600 mg/kg bw/day), indicating a threshold for hepatotoxic effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester, and what factors critically influence reaction yield?
- Methodological Answer : The compound is synthesized via esterification between hexanedioic acid (adipic acid) and 3-bromo-2,2-bis(bromomethyl)-1-propanol (TBNPA). Key steps include:
- Acid-Catalyzed Esterification : Use of sulfuric acid or p-toluenesulfonic acid as a catalyst under reflux conditions (110–130°C).
- Solvent Selection : Toluene or dichloromethane to facilitate azeotropic water removal and improve yield.
- Stoichiometric Ratios : A 1:2 molar ratio of adipic acid to TBNPA ensures complete esterification.
- Purification : Column chromatography or recrystallization from ethanol to isolate the product.
- Critical Factors : Excess bromine in TBNPA may lead to side reactions (e.g., elimination), requiring careful temperature control .
**Which analytical techniques are optimal for characterizing the structure and purity of this brominated ester?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
